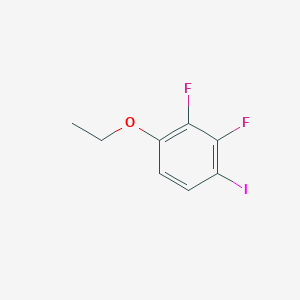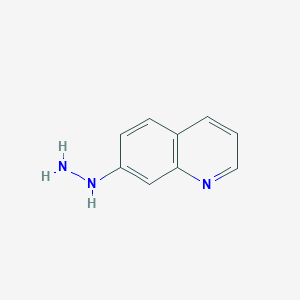![molecular formula C12H14N2O2 B178519 tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 148760-75-2](/img/structure/B178519.png)
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.26 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by its pyrrolo[3,2-c]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-nitropyridine and tert-butyl acrylate.
Palladium-Catalyzed Coupling: The key step involves a palladium-catalyzed coupling reaction, such as the Sonogashira cross-coupling, to form the pyrrolo[3,2-c]pyridine core.
Cyclization: The intermediate undergoes base-catalyzed ring closure to form the desired bicyclic structure.
Protection and Deprotection: The tert-butyl group is introduced as a protecting group during the synthesis and can be removed under acidic conditions if necessary.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst loading, to achieve high yields and purity. The use of automated reactors and in-line monitoring ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can stabilize inactive conformations of target proteins, such as kinases, by binding to their active sites . This binding can inhibit the activity of these proteins, leading to downstream effects on cellular signaling pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate: A similar compound with a different pyridine ring fusion pattern.
tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: Contains additional halogen substituents, which can alter its reactivity and biological activity.
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate: A saturated analog with different chemical properties.
Uniqueness
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate is unique due to its specific pyrrolo[3,2-c]pyridine core structure, which imparts distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl pyrrolo[3,2-c]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYJYPDHSCLTJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601949 |
Source


|
| Record name | tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148760-75-2 |
Source


|
| Record name | tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

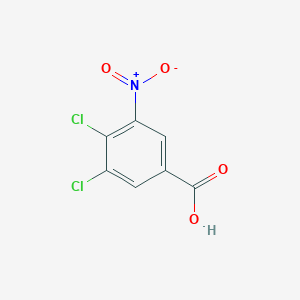
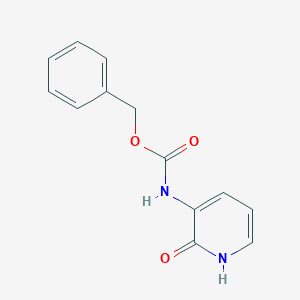
![Spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B178442.png)
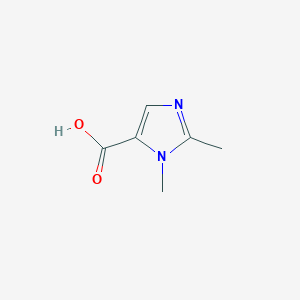
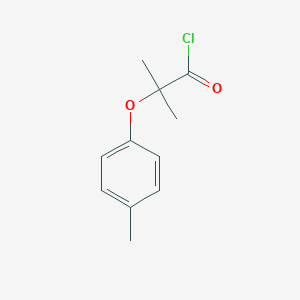


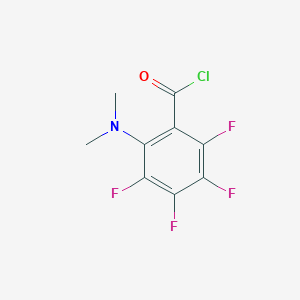
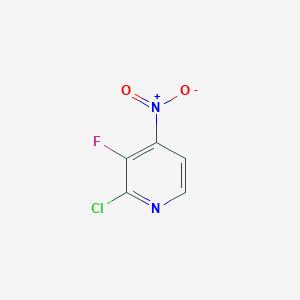
![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)
